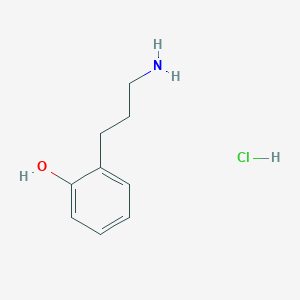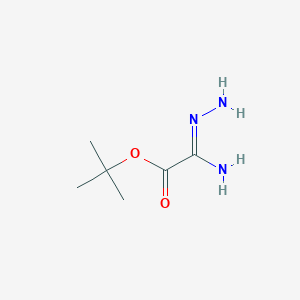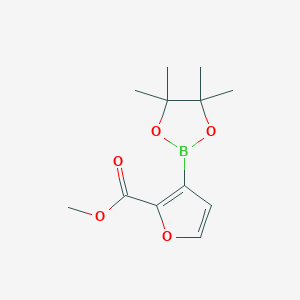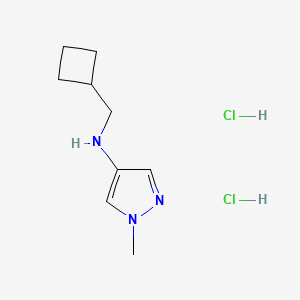![molecular formula C8H7LiN2O2 B15296744 lithium(1+) 5H,6H,7H-cyclopenta[d]pyridazine-1-carboxylate](/img/structure/B15296744.png)
lithium(1+) 5H,6H,7H-cyclopenta[d]pyridazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 5H,6H,7H-cyclopenta[d]pyridazine-1-carboxylate is a heterocyclic compound that contains a lithium ion and a pyridazine ring. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties
Vorbereitungsmethoden
The synthesis of lithium(1+) 5H,6H,7H-cyclopenta[d]pyridazine-1-carboxylate involves several steps. One common method is the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction is efficient and yields the desired compound with high purity. Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Lithium(1+) 5H,6H,7H-cyclopenta[d]pyridazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant . Common reagents and conditions used in these reactions include sodium alkoxide solutions, manganese catalysts, and organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) 5H,6H,7H-cyclopenta[d]pyridazine-1-carboxylate has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, pyridazine derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it has applications in the agricultural industry as a component of herbicides and pesticides.
Wirkmechanismus
The precise mechanism of action of lithium(1+) 5H,6H,7H-cyclopenta[d]pyridazine-1-carboxylate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, lithium ions are known to inhibit enzymes such as glycogen synthase kinase 3 and inositol phosphatases, which play roles in various cellular processes . The pyridazine ring may also interact with neurotransmitter receptors and other proteins, contributing to the compound’s pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Lithium(1+) 5H,6H,7H-cyclopenta[d]pyridazine-1-carboxylate can be compared to other pyridazine derivatives, such as pyridazinone and tetrahydropyridazin-3-one . These compounds share similar core structures but differ in their substituents and functional groups. Pyridazinone derivatives, for example, have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique combination of the lithium ion and the pyridazine ring in this compound sets it apart from other similar compounds and contributes to its distinct pharmacological profile.
Eigenschaften
Molekularformel |
C8H7LiN2O2 |
|---|---|
Molekulargewicht |
170.1 g/mol |
IUPAC-Name |
lithium;6,7-dihydro-5H-cyclopenta[d]pyridazine-4-carboxylate |
InChI |
InChI=1S/C8H8N2O2.Li/c11-8(12)7-6-3-1-2-5(6)4-9-10-7;/h4H,1-3H2,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
UZILJSLCJOFRTH-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1CC2=CN=NC(=C2C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15296676.png)

![7-Ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B15296684.png)
![4-fluoro-N-phenylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B15296690.png)

amine dihydrochloride](/img/structure/B15296696.png)




![Methyl 8-aminobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15296729.png)
![(2R,3R)-1-[(tert-butoxy)carbonyl]-3-tert-butylpiperidine-2-carboxylic acid](/img/structure/B15296734.png)
